"synthesis of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol"
"synthesis of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol"
An In-depth Technical Guide to the Synthesis of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol
Abstract
This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol, a chiral amino alcohol with significant potential in asymmetric synthesis and pharmaceutical development. Chiral amino alcohols are a critical class of compounds, frequently serving as chiral ligands, auxiliaries, or key structural motifs in bioactive molecules.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of two primary synthetic strategies: nucleophilic epoxide ring-opening and reductive amination. The guide explains the underlying chemical principles, provides detailed experimental protocols, and discusses the critical aspect of stereochemical control, given the presence of two stereogenic centers in the target molecule.[1]
Introduction and Strategic Overview
The compound 2-[(5-Methylhexan-2-yl)amino]butan-1-ol belongs to the family of 1,2-amino alcohols, a scaffold that is a prevalent feature in numerous natural products and pharmaceuticals.[1] The molecule's structure, featuring two chiral centers and a secondary amine, makes it an attractive candidate for applications as a chiral ligand in asymmetric catalysis or as a building block for more complex molecules. Specific research on this exact compound is not widely published, but its synthesis can be reliably approached by leveraging well-established and versatile organic chemistry reactions.[1]
This guide will focus on two convergent and highly effective synthetic pathways. The selection of a particular route in a laboratory setting would depend on factors such as starting material availability, desired stereochemical purity, and scalability.
Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Features |
| 2-[(5-Methylhexan-2-yl)amino]butan-1-ol | C₁₁H₂₅NO | 187.32 (estimated)[1] | N/A | Target Molecule; Chiral Amino Alcohol[1] |
| 5-Methylhexan-2-amine | C₇H₁₇N | 115.22[3][4] | 128-129[3][5] | Chiral Primary Amine Starting Material |
| 1,2-Epoxybutane | C₄H₈O | 72.11[6] | 63.3[7] | Reactive Epoxide; Electrophile[8] |
| 1-Hydroxybutan-2-one | C₄H₈O₂ | 88.11 | 145-147 | α-Hydroxy Ketone for Reductive Amination |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | N/A (Decomposes) | Mild Reducing Agent for Reductive Amination |
Synthetic Strategy I: Nucleophilic Ring-Opening of 1,2-Epoxybutane
This approach is a classic and highly efficient method for the synthesis of 1,2-amino alcohols. The core of this strategy is the reaction between a nucleophilic amine, 5-methylhexan-2-amine, and an electrophilic epoxide, 1,2-epoxybutane.[8][9]
Mechanistic Rationale
The reaction proceeds via a standard Sₙ2 mechanism.[10] The lone pair of electrons on the nitrogen atom of 5-methylhexan-2-amine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This attack occurs from the backside relative to the C-O bond, leading to an inversion of stereochemistry at the site of attack. The strained three-membered ring opens, and a subsequent protonation of the resulting alkoxide (typically from the solvent or during workup) yields the final amino alcohol product.
Under neutral or basic conditions, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom of the epoxide.[10] In the case of 1,2-epoxybutane, the attack will therefore happen at the C1 position (the -CH₂ group), yielding the desired 2-amino-1-butanol backbone.
Stereochemical Considerations
The target molecule has two stereocenters. The stereochemical outcome of this synthesis is directly dependent on the stereochemistry of the starting materials.
-
Using Racemic Starting Materials: If racemic 5-methylhexan-2-amine is reacted with racemic 1,2-epoxybutane, a mixture of all four possible stereoisomers (two pairs of enantiomers, which are diastereomeric to each other) will be produced.
-
Controlling Stereochemistry: To obtain a single diastereomer or a single enantiomer, enantiopure starting materials must be used. For example, reacting (R)-5-methylhexan-2-amine with (S)-1,2-epoxybutane will yield a single stereoisomer, (2R,2'S)-2-[(5-Methylhexan-2-yl)amino]butan-1-ol.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization.
Objective: To synthesize 2-[(5-Methylhexan-2-yl)amino]butan-1-ol.
Materials:
-
5-Methylhexan-2-amine (1.15 g, 10.0 mmol)
-
1,2-Epoxybutane (0.72 g, 10.0 mmol)[6]
-
Methanol (20 mL)
-
Round-bottom flask (50 mL) equipped with a magnetic stirrer and reflux condenser
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add 5-methylhexan-2-amine (10.0 mmol) and methanol (20 mL). Stir the solution at room temperature.
-
Reagent Addition: Slowly add 1,2-epoxybutane (10.0 mmol) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or by column chromatography on silica gel (using a gradient eluent system such as dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to yield the pure product.
Synthetic Strategy II: Reductive Amination
Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds. This pathway involves the reaction of a carbonyl compound, in this case, 1-hydroxybutan-2-one, with 5-methylhexan-2-amine, followed by in-situ reduction of the intermediate imine/enamine.[11][12]
Mechanistic Rationale
The reaction proceeds in two main stages:
-
Imine/Enamine Formation: The amine nitrogen attacks the carbonyl carbon of 1-hydroxybutan-2-one. After a proton transfer, a molecule of water is eliminated to form a transient iminium ion.
-
Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is present in the reaction mixture.[11] These reagents are selective for the reduction of the iminium ion over the starting ketone, preventing side reactions. The hydride (H⁻) from the reducing agent attacks the electrophilic carbon of the iminium ion, reducing it to the final secondary amine product.
This one-pot procedure is highly efficient and avoids the need to isolate the often-unstable imine intermediate.
Workflow Diagram
Caption: Workflow for the synthesis via reductive amination.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization.
Objective: To synthesize 2-[(5-Methylhexan-2-yl)amino]butan-1-ol.
Materials:
-
1-Hydroxybutan-2-one (0.88 g, 10.0 mmol)
-
5-Methylhexan-2-amine (1.15 g, 10.0 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15.0 mmol)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (50 mL)
-
Round-bottom flask (100 mL) with magnetic stirrer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-hydroxybutan-2-one (10.0 mmol) and 5-methylhexan-2-amine (10.0 mmol) in dichloromethane (50 mL). Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (15.0 mmol) to the mixture in portions over 15 minutes. The addition may be slightly exothermic.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.
Conclusion
The synthesis of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol can be effectively achieved through at least two reliable and well-established synthetic routes. The nucleophilic ring-opening of 1,2-epoxybutane offers a direct and atom-economical pathway, with stereochemical control being highly dependent on the chirality of the starting materials. Alternatively, reductive amination provides a versatile and mild one-pot procedure that is tolerant of various functional groups and is also amenable to stereocontrol through the use of chiral starting materials. The choice of method will be guided by the specific requirements of the research objective, including yield, purity, stereochemical outcome, and operational simplicity.
References
-
Wikipedia contributors. (2023). 1,2-Epoxybutane. Wikipedia, The Free Encyclopedia. [Link]
-
LUMITOS AG. (2024). Chemical Reactions and Mechanisms Involving 1,2-Epoxybutane. [Link]
-
International Agency for Research on Cancer. (1994). 1,2-Epoxybutane. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 60. Lyon: IARC. [Link]
-
ResearchGate. (a), Reductive amination of 1-hydroxybutan-2-one (1a); (b), Representative diagram for the continuous flow process. [Link]
-
Ivachtchenko, A. V., et al. (2010). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. Russian Journal of General Chemistry, 80(12), 2664-2673. [Link]
-
National Center for Biotechnology Information. 2-Amino-1-butanol. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. 2-Amino-1-butanol, (+)-. PubChem Compound Database. [Link]
-
The Good Scents Company. 2-aminobutanol. [Link]
-
Synple Chem. Application Note – Reductive Amination. [Link]
-
Li, H., et al. (2021). Reductive amination of 1-hydroxy-2-propanone over nickel and copper catalysts. Catalysis Science & Technology, 11(1), 248-257. [Link]
-
Wang, D., et al. (2017). Reductive amination of ketones/aldehydes with amines using BH₃N(C₂H₅)₃ as a reductant. Chemical Communications, 53(75), 10458-10461. [Link]
- Google Patents. CN105481703B - One kind synthesis (S) The method of 2 amino butanols.
-
Galloway, E. R., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. The Journal of Physical Chemistry A, 119(40), 10181-10189. [Link]
- Google Patents. US3855300A - Process for the production of 2-amino-1-butanol.
-
LibreTexts Chemistry. (2024). 18.5: Reactions of Epoxides - Ring-opening. [Link]
-
ResearchGate. Synthesis and Structure of 2-Cyclohexylamino-3-methyl-1,1-diphenyl-butan-1-ol (D-N-Cyclohexyl-diphenylvalinol), an Amino Alcohol Ligand Useful in Asymmetric Catalysis. [Link]
Sources
- 1. 2-[(5-Methylhexan-2-yl)amino]butan-1-ol | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy 2-Amino-5-methylhexane | 28292-43-5 [smolecule.com]
- 4. 5-Methylhexan-2-amine | CymitQuimica [cymitquimica.com]
- 5. 2-AMINO-5-METHYLHEXANE | 28292-43-5 [chemicalbook.com]
- 6. 1,2-Epoxybutane - Wikipedia [en.wikipedia.org]
- 7. 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CAS 106-88-7: 1,2-Epoxybutane | CymitQuimica [cymitquimica.com]
- 9. 1,2-epoxybutane For Industrial Solvent & Chemical Synthesis | Supplier India [chemicalbull.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.msu.ru [chem.msu.ru]
- 12. researchgate.net [researchgate.net]
